4-Acetyl-2-isopropenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-prop-1-en-2-ylpyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-6H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNRLVOZUDLPQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162214 | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow clear liquid; fermented herbal green aroma | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.009 | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142896-12-6 | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-2-isopropenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETYL-2-ISOPROPENYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6R53E7DXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Acetyl 2 Isopropenylpyridine
Established Synthetic Pathways
The synthesis of 4-Acetyl-2-isopropenylpyridine is not commonly described as a standard procedure in introductory organic chemistry. However, its synthesis can be envisaged through both classical and modern organic reactions, often involving the protection and deprotection of functional groups and the use of organometallic reagents.
Classical Approaches
Classical approaches to synthesizing substituted pyridines often rely on condensation reactions to form the pyridine (B92270) ring itself, followed by functional group interconversions. However, for a molecule with the specific substitution pattern of this compound, a more practical classical approach would involve the modification of a pre-existing pyridine ring. This could involve electrophilic substitution reactions, though the directing effects of the substituents need to be carefully considered. Given the deactivating nature of the acetyl group, direct introduction of the isopropenyl group onto a 4-acetylpyridine (B144475) core via classical electrophilic substitution is challenging.
Modern and Efficient Protocols
Modern synthetic strategies offer more direct and efficient routes. A plausible and efficient pathway would involve the use of cross-coupling reactions and other organometallic transformations. These methods provide a high degree of control over the regioselectivity of the substitution on the pyridine ring.
A proposed modern synthesis could start from a readily available substituted pyridine, such as a halopyridine. The acetyl group and the isopropenyl group can then be introduced sequentially using powerful synthetic tools like Grignard reactions and subsequent elimination reactions.
Precursor Chemistry and Derivatization Strategies
The successful synthesis of this compound heavily relies on the selection and manipulation of appropriate pyridine precursors.
Utilization of Pyridine Derivatives as Starting Materials
A key precursor for the synthesis of this compound is 4-acetylpyridine. This starting material can be derivatized at the 2-position to introduce a suitable functional group that can then be converted to the isopropenyl group. oaji.net
One effective strategy involves the N-oxidation of 4-acetylpyridine to form 4-acetylpyridine-N-oxide. oaji.net This N-oxide is an important intermediate as it activates the pyridine ring for substitution, particularly at the 2-position. The N-oxide can then undergo nitration to yield 2-nitro-4-acetylpyridine-N-oxide. Subsequent reduction of the N-oxide and the nitro group can lead to 2-amino-4-acetylpyridine. The amino group can then be converted to a halide, such as a chloro or bromo group, via a Sandmeyer reaction, yielding a 2-halo-4-acetylpyridine. oaji.net This halogenated intermediate is a versatile precursor for the introduction of the isopropenyl group.
Alternatively, 2-bromopyridine (B144113) can serve as a starting material, which can be prepared from 2-aminopyridine (B139424) through diazotization followed by bromination. wikipedia.org
Functional Group Interconversions Leading to this compound
With a 2-halo-4-acetylpyridine in hand, the isopropenyl group can be installed through a two-step sequence involving a Grignard reaction followed by dehydration.
The first step is the reaction of the 2-halo-4-acetylpyridine with an appropriate Grignard reagent. To form the tertiary alcohol precursor to the isopropenyl group, a Grignard reaction with acetone (B3395972) can be envisioned. scielo.brsigmaaldrich.com This reaction would involve the nucleophilic attack of the Grignard reagent derived from the 2-halopyridine on the carbonyl carbon of acetone, or alternatively, the reaction of a Grignard reagent with the acetyl group of a 2-substituted-4-acetylpyridine. The latter is more likely to be complicated by competing reactions. A more controlled approach would be to react a Grignard reagent formed from a 2-halopyridine with a protected form of the acetyl group at the 4-position, followed by deprotection and reaction with methylmagnesium bromide, and then dehydration.
A more direct approach involves the reaction of a 2-lithiopyridine, generated from 2-bromopyridine and butyllithium, with a suitable electrophile to introduce the acetyl group at the 4-position, followed by the Grignard reaction sequence. wikipedia.org
The final step in this proposed synthesis is the dehydration of the tertiary alcohol, 2-(4-acetylpyridin-2-yl)propan-2-ol, to form the isopropenyl group. This elimination reaction is typically carried out under acidic conditions with heating. The use of a mild dehydrating agent would be preferable to avoid potential side reactions involving the pyridine ring or the acetyl group.
Mechanistic Investigations of Synthetic Transformations
The key transformations in the proposed synthesis of this compound are the Grignard reaction and the subsequent dehydration.
The mechanism of the Grignard reaction involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the acetyl group. The reaction proceeds through a six-membered ring transition state. scielo.br The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the tertiary alcohol. scielo.br
The dehydration of the tertiary alcohol proceeds via an elimination reaction, typically following an E1 mechanism under acidic conditions. The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a tertiary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.
Proposed Reaction Mechanisms
The proposed synthesis of this compound involves two key reaction mechanisms: a Grignard reaction followed by an acid-catalyzed dehydration.
The initial step is the nucleophilic addition of a Grignard reagent, specifically methylmagnesium bromide, to the carbonyl group of 2-acetyl-4-cyanopyridine. The highly polarized carbon-magnesium bond in the Grignard reagent renders the methyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acetyl group. This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary alcohol.
The subsequent step is the dehydration of the tertiary alcohol to form the isopropenyl group. This transformation is typically achieved under acidic conditions and proceeds via an E1 (elimination, unimolecular) mechanism. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). The departure of the water molecule results in the formation of a relatively stable tertiary carbocation. A base, such as water or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent methyl group, leading to the formation of the carbon-carbon double bond of the isopropenyl group.
Reactivity Profile and Advanced Derivatization of 4 Acetyl 2 Isopropenylpyridine
Chemical Transformations of the Acetyl Moiety
The acetyl group, a ketone functionality, is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and tautomerism.
Nucleophilic Additions and Condensations
The carbonyl carbon of the acetyl group in 4-Acetyl-2-isopropenylpyridine is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to a range of nucleophilic addition reactions. Common nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions can add to the carbonyl group, leading to the formation of tertiary alcohols, secondary alcohols upon reduction, and cyanohydrins, respectively.
Furthermore, the acetyl group can participate in condensation reactions with aldehydes and ketones, a classic example being the Claisen-Schmidt condensation. libretexts.orgwikipedia.org This reaction, typically base-catalyzed, involves the enolate of the acetylpyridine attacking the carbonyl group of an aldehyde or another ketone, leading to the formation of α,β-unsaturated ketones, also known as chalcones. rsc.org These chalcone (B49325) derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. While specific studies on this compound are limited, the reactivity of other acetylpyridines in such condensations is well-documented. For instance, 2-acetylpyridine (B122185) has been shown to react with various benzaldehydes to furnish cyclohexanol (B46403) derivatives and diketones, highlighting the complex reaction pathways that can be accessed. researchgate.net
| Reaction Type | Reagents | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohols |
| Hydride Reagents (e.g., NaBH4) | Secondary Alcohols | |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrins | |
| Condensation | Aldehydes/Ketones (in base) | α,β-Unsaturated Ketones (Chalcones) |
Keto-Enol Tautomerism
Like other carbonyl compounds possessing α-hydrogens, the acetyl group of this compound can exist in equilibrium with its enol tautomer. frontiersin.orgyoutube.com Tautomers are constitutional isomers that readily interconvert. The keto form is generally more stable for simple ketones in most solvents. rsc.orgnih.gov However, the position of the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. wikipedia.org
Reactions Involving the Isopropenyl Group
The isopropenyl group, an alkene functionality, is a site of reactivity towards electrophiles and can also participate in polymerization reactions.
Electrophilic Additions to the Double Bond
The π-bond of the isopropenyl group is electron-rich and therefore susceptible to attack by electrophiles. This leads to a variety of electrophilic addition reactions. libretexts.orgresearchgate.net The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, and the nucleophile adds to the more substituted carbon, proceeding through a more stable carbocation intermediate. researchgate.net
Common electrophilic addition reactions include hydrohalogenation (addition of HX), hydration (addition of water in the presence of an acid catalyst), and halogenation (addition of X₂). These reactions would convert the isopropenyl group into a 2-halopropyl, 2-hydroxypropyl, or 1,2-dihalopropyl group, respectively. The electron-withdrawing nature of the pyridine (B92270) ring may influence the rate and regioselectivity of these reactions compared to simple alkenes.
| Reaction Type | Reagent | Functional Group Transformation |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Isopropenyl to 2-Halopropyl |
| Hydration | H₂O, H⁺ | Isopropenyl to 2-Hydroxypropyl |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Isopropenyl to 1,2-Dihalopropyl |
Polymerization and Oligomerization Potentials
The isopropenyl group provides this compound with the potential to undergo polymerization and oligomerization. Similar to other vinylpyridines, it can likely be polymerized through various mechanisms, including free radical, anionic, and cationic polymerization. The choice of polymerization technique would influence the properties of the resulting polymer, such as molecular weight and tacticity.
For instance, radical polymerization, often initiated by thermal or photochemical decomposition of an initiator, could be employed to produce poly(this compound). nih.gov The kinetics of such a polymerization would depend on factors like monomer and initiator concentrations, and temperature. The resulting polymer would feature a backbone of carbon atoms with pendant 4-acetyl-2-pyridyl groups, which could be further modified to create functional materials.
Pyridine Ring Reactivity and Functionalization
The pyridine ring in this compound is an aromatic heterocycle with a distinct reactivity pattern compared to benzene, influenced by the presence of the nitrogen atom and the two substituents. The nitrogen atom makes the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene. oaji.net
The directing effects of the existing substituents play a crucial role in determining the position of further functionalization. The acetyl group at the 4-position is an electron-withdrawing group and a meta-director. ijpca.org The isopropenyl group at the 2-position, being an alkyl group with a double bond, can be considered as a weakly activating or deactivating group depending on the reaction conditions, and it directs incoming electrophiles to the ortho and para positions.
Given the positions of the existing substituents, electrophilic attack on the pyridine ring of this compound is expected to be challenging. However, if it were to occur, the most likely positions for substitution would be the C-3 and C-5 positions, which are meta to the deactivating acetyl group.
Nucleophilic aromatic substitution, on the other hand, is more facile on electron-deficient pyridine rings, particularly at the positions ortho and para to the electron-withdrawing groups. In this molecule, the C-3 and C-5 positions are ortho to the acetyl group, making them potential sites for nucleophilic attack, especially if a good leaving group is present.
Furthermore, the nitrogen atom of the pyridine ring can act as a nucleophile and a base, readily reacting with alkyl halides to form quaternary pyridinium (B92312) salts or with acids to form pyridinium salts. This property can be utilized to modify the solubility and electronic properties of the molecule.
| Reaction Type | Position of Attack | Influence of Substituents |
| Electrophilic Aromatic Substitution | C-3, C-5 | Deactivated by acetyl group |
| Nucleophilic Aromatic Substitution | C-3, C-5 | Activated by acetyl group |
| N-Alkylation/N-Protonation | Nitrogen atom | Basic and nucleophilic character of nitrogen |
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is notoriously difficult. The lone pair of electrons on the nitrogen atom makes it a target for electrophiles, leading to the formation of a pyridinium cation. This positively charged species is highly deactivated towards further electrophilic attack. wikipedia.orgyoutube.com The presence of an electron-withdrawing acetyl group at the 4-position further deactivates the ring, making direct EAS reactions challenging under standard conditions. libretexts.org
To facilitate electrophilic substitution, a common strategy involves the initial N-oxidation of the pyridine to form a pyridine N-oxide. bhu.ac.inquimicaorganica.org This transformation has two key effects: it prevents the electrophile from coordinating with the nitrogen atom and, more importantly, the N-oxide group acts as a strong activating group by donating electron density into the ring via resonance. bhu.ac.inalmerja.com
In the case of this compound N-oxide, the directing effects of the substituents would guide the regiochemical outcome of EAS reactions. The powerful activating effect of the N-oxide group typically directs incoming electrophiles to the 2- (ortho) and 4- (para) positions. However, since these positions are already substituted, the substitution pattern on this specific molecule makes direct EAS, even after N-oxidation, a complex proposition that would likely require highly specific reagents and conditions to target the C3 or C5 positions.
Table 1: Predicted Directing Effects of Substituents on the Pyridine Ring for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Predicted Directing Influence |
| Pyridine Nitrogen | 1 | Inductive: -I (Withdrawing) | Deactivating; Directs meta (C3, C5) |
| Isopropenyl | 2 | Resonance: +M (Donating), Inductive: -I (Withdrawing) | Weakly activating/deactivating; Ortho, Para director |
| Acetyl | 4 | Resonance: -M (Withdrawing), Inductive: -I (Withdrawing) | Strongly deactivating; Meta director |
| N-Oxide (hypothetical) | 1 | Resonance: +M (Donating) | Strongly activating; Ortho, Para director |
Metallation and Cross-Coupling Strategies
Advanced derivatization of the this compound core can be envisioned through metallation and transition metal-catalyzed cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Metallation: A plausible strategy for functionalization is directed ortho-metallation (DoM). acs.orgclockss.org In this approach, a substituent directs a strong base (typically an organolithium reagent like LDA or LTMP) to deprotonate a specific adjacent position. clockss.org For this compound, the pyridine nitrogen and the carbonyl oxygen of the acetyl group could potentially act as directing metallation groups (DMGs). This could facilitate regioselective deprotonation at the C3 or C5 positions, generating a lithiated intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce a wide range of functional groups. acs.orgnih.gov
Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are cornerstone methods for constructing complex molecules. nih.govwikipedia.org To utilize these methods, a handle, typically a halogen, must first be installed on the pyridine ring. This could be achieved by quenching the lithiated intermediate from a DoM reaction with a halogen source (e.g., I₂, Br₂).
The resulting halo-substituted derivative could then participate in various cross-coupling reactions. For instance, a hypothetical 3-bromo-4-acetyl-2-isopropenylpyridine could be coupled with a variety of aryl or alkyl boronic acids under Suzuki-Miyaura conditions to yield novel biaryl or alkyl-substituted pyridine derivatives. rsc.orgacs.org
Alternatively, the isopropenyl group itself could potentially be utilized in Heck-type reactions. While the Heck reaction typically involves the coupling of an aryl halide with an alkene, wikipedia.orgresearchgate.net variations involving vinyl pyridines reacting with aryl boronic acids (oxidative Heck coupling) have been developed, suggesting another possible avenue for derivatization. researchgate.net
Table 2: Hypothetical Cross-Coupling Reactions for Derivatization
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura | 3-Bromo-4-acetyl-2-isopropenylpyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Acetyl-2-isopropenyl-3-phenylpyridine |
| Suzuki-Miyaura | 5-Iodo-4-acetyl-2-isopropenylpyridine | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-Acetyl-2-isopropenyl-5-methylpyridine |
| Heck (Oxidative) | This compound | 4-Methoxyphenylboronic acid | Pd(TFA)₂, 1,10-phenanthroline, Ag₂O | 1-(2-(1-(4-methoxyphenyl)prop-1-en-2-yl)pyridin-4-yl)ethanone |
Stability and Degradation Pathways Under Controlled Conditions
While specific experimental stability data for this compound is not extensively documented in publicly available literature, its degradation pathways can be predicted based on the chemical nature of its functional groups.
The molecule's stability is influenced by the robust aromatic pyridine core and the more reactive isopropenyl and acetyl substituents. The pyridine ring itself is thermally stable and resistant to degradation, but the side chains offer potential sites for chemical transformation under specific conditions.
Potential Degradation Pathways:
Polymerization: Vinylpyridines are known to be sensitive to polymerization, which can be initiated by heat, light, or chemical initiators. wikipedia.orgnoaa.gov The isopropenyl group in this compound is susceptible to radical, cationic, or anionic polymerization, especially under prolonged storage, exposure to heat, or in the presence of acidic or peroxidic contaminants. noaa.govrsc.org This process would lead to the formation of oligomeric or polymeric materials.
Oxidation: The isopropenyl double bond is a prime target for oxidative cleavage. masterorganicchemistry.comlibretexts.org Strong oxidizing agents like ozone or potassium permanganate (B83412) could cleave the C=C bond, potentially converting the isopropenyl group into a second acetyl group (forming 2,4-diacetylpyridine) and formaldehyde. Milder oxidation might lead to the formation of an epoxide or a diol. The acetyl group's methyl ketone is generally stable but could be oxidized under very harsh conditions.
Photodegradation: Exposure to UV light could provide the energy to initiate radical reactions, potentially leading to polymerization or oxidation, especially in the presence of oxygen.
Microbial Degradation: In environmental or biological systems, microbial degradation is a possible pathway. Studies on other pyridine derivatives show that microorganisms can metabolize the pyridine ring, often starting with hydroxylation followed by ring cleavage to yield aliphatic intermediates that can be further metabolized. asm.orgnih.govnih.gov The alkyl substituents may also be targeted by microbial enzymes. tandfonline.comresearchgate.net
Table 3: Predicted Stability and Degradation Pathways
| Condition | Potential Degradation Pathway | Likely Products |
| Heat / UV Light | Radical Polymerization | Poly(this compound) |
| Strong Oxidizing Agents (e.g., O₃, KMnO₄) | Oxidative Cleavage of Isopropenyl Group | 2,4-Diacetylpyridine, Formaldehyde |
| Acidic Conditions | Cationic Polymerization | Oligomers/Polymers |
| Microbial Action | Ring Hydroxylation and Cleavage | Hydroxylated pyridines, aliphatic acids, succinic acid |
Advanced Analytical and Spectroscopic Characterization
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopic methods provide a detailed view of the molecular architecture of 4-Acetyl-2-isopropenylpyridine, from the connectivity of its atoms to the nature of its chemical bonds and electronic system.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR would provide critical information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their substitution pattern. The protons of the isopropenyl group would produce characteristic signals in the olefinic region (around 5.0-6.0 ppm), and the methyl protons of this group would be further upfield. The acetyl group's methyl protons would present as a singlet, likely in the range of 2.0-3.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the acetyl group would be significantly deshielded, appearing at the low-field end of the spectrum (typically >190 ppm). The carbons of the pyridine ring and the isopropenyl group would have characteristic chemical shifts in the aromatic and olefinic regions, respectively. The methyl carbons from both the acetyl and isopropenyl groups would be found at the high-field end of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | 7.5 - 8.5 | 120 - 130 |
| Pyridine-H5 | 8.5 - 9.0 | 145 - 155 |
| Pyridine-H6 | 8.5 - 9.0 | 145 - 155 |
| Isopropenyl-CH₂ | 5.0 - 5.5 (each a doublet of quartets) | 115 - 125 |
| Isopropenyl-CH₃ | 2.0 - 2.5 (singlet) | 20 - 30 |
| Acetyl-CH₃ | 2.5 - 3.0 (singlet) | 25 - 35 |
| Pyridine-C2 | - | 155 - 165 |
| Pyridine-C4 | - | 140 - 150 |
| Isopropenyl-C= | - | 140 - 150 |
| Acetyl-C=O | - | 195 - 205 |
Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 161.20 g/mol ).
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would offer further structural clues. Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO•, a loss of 43 amu) leading to a significant peak at m/z 118, and the loss of a methyl radical (CH₃•, a loss of 15 amu) from the isopropenyl or acetyl group.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 161 | [C₁₀H₁₁NO]⁺ | - |
| 146 | [C₉H₈NO]⁺ | CH₃• |
| 118 | [C₈H₈N]⁺ | CH₃CO• |
Note: The relative intensities of these fragments would depend on the ionization technique and energy.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the acetyl group, typically in the region of 1680-1700 cm⁻¹. The C=C stretching vibrations of the pyridine ring and the isopropenyl group would appear in the 1400-1600 cm⁻¹ range. C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C bonds of the pyridine ring and the isopropenyl group, being more polarizable, would likely give rise to strong Raman signals. The carbonyl group would also be Raman active.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C=O (Acetyl) | 1680 - 1700 (strong) | 1680 - 1700 (moderate) |
| C=C (Pyridine Ring) | 1400 - 1600 (multiple bands) | 1400 - 1600 (strong) |
| C=C (Isopropenyl) | ~1640 (moderate) | ~1640 (strong) |
| C-H (Aromatic/Vinyl) | 3000 - 3100 | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
Electronic Spectroscopy (UV-Vis) for Conjugation Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The pyridine ring, being an aromatic system, possesses π-electrons that can be excited by UV radiation. The presence of the acetyl and isopropenyl groups in conjugation with the pyridine ring would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from mixtures and for its quantification.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both qualitative and quantitative analysis.
The retention time of the compound would depend on the type of GC column (stationary phase), the temperature program, and the carrier gas flow rate. A non-polar or medium-polarity column would likely be suitable for its separation. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentration. GC-MS would provide definitive identification by matching the mass spectrum of the eluting peak with a reference spectrum.
Interactive Data Table: Hypothetical Gas Chromatography Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Note: These are example parameters and would require optimization for a specific analytical method.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pyridine derivatives due to its high resolution and sensitivity. For the characterization of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. While a specific, validated method for this compound is not extensively detailed in publicly available literature, established methodologies for analogous pyridine compounds provide a foundational framework.
A typical RP-HPLC method for a substituted pyridine derivative would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized through gradient or isocratic elution to achieve the desired separation and peak resolution. For instance, a method could utilize a gradient elution starting with a higher proportion of the aqueous buffer and gradually increasing the concentration of the organic solvent. The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time of the basic pyridine compound.
Detection is commonly performed using a UV-Vis detector, as the pyridine ring and acetyl group contain chromophores that absorb in the ultraviolet region. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the analysis of similar aromatic ketones and pyridine derivatives, a wavelength in the range of 254-280 nm would likely be suitable for the detection of this compound. The flow rate is another important parameter to optimize, with typical analytical flow rates ranging from 0.5 to 1.5 mL/min.
A hypothetical, yet representative, HPLC method for the analysis of this compound is outlined in the interactive data table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
This table represents a starting point for method development, and further optimization would be necessary to achieve the desired chromatographic performance for specific analytical applications.
Occurrence and Biosynthetic Pathways in Natural Systems
Identification and Quantification in Natural Extracts (e.g., Mentha Species)
4-Acetyl-2-isopropenylpyridine has been identified as a trace component in the essential oils of specific members of the Mentha genus (Lamiaceae family). Research has confirmed its presence in Mentha arvensis, commonly known as corn mint, and in spearmint oil, which is typically derived from Mentha spicata.
While it is a known constituent, it is considered a minor compound within the complex chemical profile of these essential oils. The essential oil of Mentha arvensis, for instance, is overwhelmingly dominated by menthol (B31143) (often over 70%), with other significant components including menthone and isomenthone (B49636) nih.gov. Similarly, spearmint oil's primary constituent is typically carvone (B1668592) promicon.eu. The identification of minor nitrogen-containing compounds like this compound within such a complex matrix is typically achieved using advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual volatile components nih.govresearchgate.net.
| Natural Source | Family | Primary Method of Identification | Relative Abundance |
|---|---|---|---|
| Mentha arvensis (Corn Mint) | Lamiaceae | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor/Trace Constituent |
| Spearmint Oil (from Mentha spicata) | Lamiaceae | Gas Chromatography-Mass Spectrometry (GC-MS) | Minor/Trace Constituent |
Isolation and Purification Methodologies from Complex Matrices
The isolation of a minor compound like this compound from a complex natural matrix such as mint essential oil presents a significant chemical challenge. The process begins with the extraction of the essential oil from the plant material, typically through methods like hydrodistillation or steam distillation.
Following the initial extraction, a series of chromatographic techniques would be employed to separate the target compound from the hundreds of other components present. The essential oil matrix is complex, containing a wide array of monoterpenes, sesquiterpenes, and their oxygenated derivatives researchgate.netresearchgate.net.
Common isolation and purification steps include:
Acid-Base Extraction: As a pyridine (B92270) derivative, this compound is a basic compound. An acid-base extraction can be used to selectively separate the basic fraction (containing alkaloids) from the neutral components (like menthol and carvone) that constitute the bulk of the oil.
Column Chromatography: The enriched basic fraction would then be subjected to column chromatography. Various stationary phases, such as silica (B1680970) gel or alumina, can be used with a gradient of solvents of increasing polarity to separate compounds based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often the method of choice. It offers high resolution, allowing for the isolation of pure compounds even when they are present in small quantities.
Modern techniques such as solid-phase extraction (SPE) may also be utilized for the selective preconcentration of specific classes of compounds from the initial extract, streamlining the purification process.
Hypothetical Biosynthetic Routes and Enzymatic Transformations
The specific biosynthetic pathway for this compound has not been fully elucidated. However, a hypothetical route can be proposed based on the well-established biosynthesis of other pyridine alkaloids, such as nicotine (B1678760) in Nicotiana tabacum rsc.org.
The formation of the core pyridine ring in plants is known to originate from nicotinic acid, which itself is derived from the amino acid aspartic acid via the quinolinic acid pathway rsc.org. This pathway involves a series of enzymatic steps to construct the heterocyclic ring.
Pyridine Ring Formation: The biosynthesis likely begins with the production of the foundational pyridine ring structure from nicotinic acid precursors. This is a common pathway for many pyridine alkaloids in the plant kingdom pathbank.org.
Side-Chain Additions: The isopropenyl and acetyl groups attached to the pyridine ring at positions 2 and 4, respectively, are the result of subsequent enzymatic modifications.
The isopropenyl group is likely derived from the terpenoid biosynthesis pathway. The Lamiaceae family, and Mentha in particular, have highly active terpenoid synthesis pathways, responsible for producing compounds like menthol, limonene, and carvone nih.govrsc.org. It is plausible that a precursor from this pathway, such as dimethylallyl pyrophosphate (DMAPP) or isopentenyl pyrophosphate (IPP), is enzymatically attached to the pyridine ring.
The acetyl group is likely added through a reaction involving acetyl-CoA, a central molecule in cellular metabolism. An acetyltransferase enzyme would catalyze the transfer of the acetyl group to the 4-position of the pyridine ring.
Therefore, the biosynthesis of this compound is hypothesized to be a hybrid pathway, combining the pyridine alkaloid pathway for the core ring structure with elements of terpenoid and fatty acid metabolism for the side-chain modifications.
Ecological and Chemo-taxonomic Significance
From a chemo-taxonomic perspective, the chemical profile of a plant is often used as a tool for classification nih.govnih.gov. While the major components of mint essential oils (e.g., menthol, carvone, pulegone) are the primary markers used to define different species and chemotypes of Mentha, the presence of unique minor compounds can provide additional layers of taxonomic information. The identification of this compound in species like Mentha arvensis and Mentha spicata suggests it may be a characteristic, albeit minor, marker for a specific subset of the Mentha genus. Its presence helps to build a more complete picture of the chemical diversity within this taxonomically complex genus.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, such as those based on Density Functional Theory (DFT), can elucidate the three-dimensional arrangement of atoms and the distribution of electrons.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-Acetyl-2-isopropenylpyridine, with rotatable bonds connecting the acetyl and isopropenyl groups to the pyridine (B92270) ring, multiple conformations may exist. A thorough conformational analysis would identify the different possible spatial arrangements (conformers) and determine their relative stabilities. This information is crucial as the molecular conformation can significantly influence its physical and chemical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potentials
Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis can be used to calculate the partial charges on each atom. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. These maps are valuable for identifying regions that are rich or deficient in electrons, thereby predicting sites for intermolecular interactions, including hydrogen bonding.
Spectroscopic Property Prediction and Validation
Computational methods can simulate various types of spectra, providing a powerful complement to experimental spectroscopic techniques.
Computational NMR and IR Spectral Simulations
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies of a molecule. These simulated spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra. For instance, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a detailed understanding of its dynamics.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. This approach can predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. Such calculations are instrumental in understanding the photophysical properties of a compound.
Reaction Mechanism Modeling and Energy Landscapes
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving substituted pyridines like this compound. By modeling the reaction pathways, chemists can gain insights into the feasibility, kinetics, and thermodynamics of synthetic routes. Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of the energies of reactants, products, intermediates, and transition states.
Transition State Characterization for Synthetic Pathways
A critical aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate, corresponding to the energy barrier that must be overcome for the reaction to proceed. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads from the reactant-like geometry, through the transition state, to the product-like geometry.
For a plausible synthesis of this compound, such as a C-H activation/electrocyclization sequence, computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (using keywords like QST2 or QST3 in software like Gaussian) can be used to locate the relevant transition states without an initial guess structure. The characterization involves:
Geometry Optimization: Finding the precise atomic arrangement at the energy maximum.
Frequency Calculation: Confirming the presence of a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Analysis: Following the path downhill from the transition state in both forward and reverse directions to ensure it connects the correct reactants and products.
The calculated energy of the transition state relative to the reactants gives the activation energy (ΔG‡), a key parameter in determining the reaction rate.
Computational Exploration of Reactivity Patterns
The electronic nature of the pyridine ring, characterized by an electron-deficient nitrogen atom, governs its reactivity. The presence of acetyl and isopropenyl substituents on this compound further modulates this reactivity. Computational methods are essential for exploring these patterns quantitatively. DFT calculations can be used to determine various electronic properties that shed light on the molecule's behavior in chemical reactions.
For example, the acetyl group at the 4-position is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack, particularly at the 2- and 6-positions. Conversely, the isopropenyl group at the 2-position can participate in addition reactions. Computational models can predict the outcomes of such reactions by comparing the activation energies for different potential pathways. For instance, the reaction of this compound with a nucleophile could be modeled to determine if addition occurs at the isopropenyl double bond or at one of the ring carbons, and which pathway is kinetically favored.
Structure-Activity Relationship (SAR) and Chemoinformatic Approaches
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For pyridine derivatives, which are prevalent in pharmaceuticals, SAR analyses help identify which functional groups and substitution patterns lead to enhanced or diminished biological effects. Chemoinformatic approaches, such as Quantitative Structure-Activity Relationship (QSAR), use computational and statistical methods to model these relationships.
A QSAR study on a series of pyridine derivatives, including a compound like this compound, would involve calculating a set of molecular descriptors for each molecule and then correlating them with their measured biological activity (e.g., IC50 values). Such studies have shown that the presence and position of groups like carbonyls (-C=O), as found in the acetyl group of this compound, can significantly influence antiproliferative activity. The goal is to develop a predictive model that can be used to design new, more potent compounds and to explore the vast chemical space of potential derivatives.
Prediction of Reactivity Hotspots
Computational chemistry offers powerful tools to predict the most reactive sites, or "hotspots," within a molecule for both electrophilic and nucleophilic attacks. This is crucial for understanding reaction mechanisms and predicting potential metabolic pathways. Key methods include:
Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen lone pair and the carbonyl oxygen would be expected to be regions of high negative potential, while the hydrogens and carbons adjacent to the nitrogen would show positive potential.
Fukui Functions: Derived from conceptual DFT, Fukui functions identify the sites in a molecule that are most susceptible to gaining or losing an electron. The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. This allows for the identification of the most likely sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable).
Frontier Molecular Orbital (FMO) Analysis: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO density indicates regions likely to act as a nucleophile (electron donation), while the LUMO density highlights regions that are electrophilic (electron acceptance). For pyridine derivatives, the HOMO is often localized near the nitrogen atom and on the ring, indicating these as potential sites for electrophilic interaction.
For this compound, these analyses would likely identify the pyridine nitrogen as a primary site for protonation and Lewis acid coordination, the carbonyl carbon as a key site for nucleophilic attack, and the isopropenyl group as reactive towards electrophilic addition.
Molecular Descriptors for Chemical Space Exploration
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of QSAR and other chemoinformatic models. By calculating a wide array of descriptors for a library of compounds, researchers can explore the "chemical space" to find molecules with desired properties. These descriptors can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D structure (e.g., topological indices, connectivity indices, counts of specific functional groups).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment).
For this compound, a range of descriptors could be calculated to place it within the chemical space of related pyridine derivatives. These descriptors serve as the variables in statistical models that correlate structure with activity or other properties like permeability or toxicity. The development of comprehensive descriptor calculation tools facilitates this exploration, enabling the analysis of thousands of features for each molecule.
Below is an interactive table showcasing some common molecular descriptors that would be relevant for the computational study of this compound.
| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |
| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences diffusion, bioavailability. |
| Topological (2D) | Wiener Index | A distance-based index reflecting molecular branching. | Relates to molecular shape and compactness. |
| Electronic (3D) | Dipole Moment | A measure of the overall polarity of the molecule. | Governs interactions with polar solvents and biological targets. |
| Quantum Chemical (3D) | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |
| Quantum Chemical (3D) | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of a molecule's hydrophobicity and membrane permeability. |
| Geometrical (3D) | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Correlates with drug transport properties and bioavailability. |
These descriptors, when calculated for a series of analogues, form the basis of predictive models that guide the synthesis and testing of new chemical entities.
Advanced Applications and Potential in Chemical Science
Role as a Key Intermediate in Organic Synthesis
As a substituted pyridine (B92270), 4-Acetyl-2-isopropenylpyridine holds significant potential as a versatile intermediate for constructing more complex molecular architectures. The presence of the acetyl and isopropenyl groups, in addition to the nitrogen atom in the aromatic ring, provides multiple sites for chemical reactions, making it a valuable building block for a variety of organic compounds.
The pyridine nucleus is a core component in progressive drug design and discovery nih.gov. While direct synthetic applications of this compound are not extensively documented, the reactivity of its close analogue, 4-acetylpyridine (B144475), provides a strong indication of its synthetic potential. The acetyl group in 4-acetylpyridine is a versatile functional group that readily participates in condensation and cyclization reactions to form novel heterocyclic systems.
The pyridine scaffold is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA) nih.gov. Its inclusion in a molecule can modulate properties such as aqueous solubility, metabolic stability, and the ability to form hydrogen bonds nih.gov. Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory effects nih.gov.
Given this context, this compound represents a valuable starting point for the rational design of new bioactive molecules nih.gov. The acetyl group can be transformed into other functional groups or used to link the pyridine ring to other pharmacophores. For example, α-amino ketones, which can be derived from acetylpyridines, are useful intermediates for preparing heterocycles like imidazoles, oxazoles, and pyrazines orgsyn.org. The synthesis of oxime derivatives from 4-acetylpyridine has also been explored as a route to compounds with potential anticonvulsant activity researchgate.net. Therefore, this compound serves as a key intermediate, providing a foundational structure that can be elaborated into a diverse library of new compounds for biological screening and drug discovery programs.
Contributions to Flavor Chemistry Research
Pyridine derivatives are known to be important contributors to the flavor and aroma of many foods and beverages, often formed during cooking or fermentation nih.gov. This compound, in particular, has been identified as a flavor and fragrance compound.
This compound is recognized for its distinct sensory profile. Its odor is characterized as herbal, green, fermented, and roasted parchem.comthegoodscentscompany.com. This complex combination of notes makes it a compound of interest for flavor chemists seeking to create or enhance specific flavor profiles in food products. The table below summarizes its key physical and organoleptic properties.
| Property | Value | Source |
|---|---|---|
| CAS Number | 142896-12-6 | parchem.comthegoodscentscompany.com |
| Molecular Formula | C10H11NO | parchem.com |
| Appearance | Yellow clear liquid (est.) | thegoodscentscompany.com |
| Boiling Point | 277.00 to 279.00 °C @ 760.00 mm Hg | parchem.comthegoodscentscompany.com |
| Odor Type | Herbal | parchem.comthegoodscentscompany.com |
| Odor Description | Herbal, green, fermented, roasted | parchem.comthegoodscentscompany.com |
The study of how a molecule's chemical structure relates to its perceived odor is a central theme in flavor science. Variations in the type and position of substituent groups on a heterocyclic ring, such as pyridine or pyrazine, can lead to significant differences in odor characteristics . The case of acetyl-isoprop(en)yl-pyridines provides a clear example of this principle. Small changes in the molecular structure of these isomers result in distinct aromas.
Comparing this compound with its structural isomers reveals the profound impact of substituent placement on odor perception. For instance, moving the isopropenyl group from the 2-position to the 4-position and the acetyl group to the 2-position results in 2-acetyl-4-isopropenyl pyridine, which has a grassy, sweet, minty, and amber-like odor perflavory.com. A minor modification, the saturation of the isopropenyl double bond to an isopropyl group, yields 2-acetyl-4-isopropylpyridine, which is described as having grassy, green, leafy, and herbal violet notes thegoodscentscompany.comnih.gov. These differences underscore the sensitivity of olfactory receptors to the precise three-dimensional shape and electronic properties of odorant molecules.
| Compound Name | CAS Number | Odor Description | Source |
|---|---|---|---|
| This compound | 142896-12-6 | Herbal, green, fermented, roasted | parchem.comthegoodscentscompany.com |
| 2-Acetyl-4-isopropenylpyridine | 142896-11-5 | Grassy, sweet, minty, amber | perflavory.com |
| 2-Acetyl-4-isopropylpyridine | 142896-09-1 | Grassy, green, leafy, herbal, violet | thegoodscentscompany.comnih.gov |
Odor modulation refers to how the presence of one odorant can alter the perception of another. Potent odorants can activate specific olfactory circuits that may enhance, suppress, or otherwise change the perception of a complex aroma mixture db-thueringen.de. Compounds with strong, characteristic aromas like this compound are valuable tools for investigating these mechanisms.
Research in this area explores how individual odorants bind to specific olfactory receptors housed in sensory neurons db-thueringen.de. By studying compounds like this compound, scientists can probe which receptors are activated by pyridine-type flavorants. Understanding these interactions can explain why certain flavor combinations are synergistic while others are antagonistic. The unique "fermented" and "roasted" notes of this compound suggest it could play a significant role in modulating the perception of savory or browned flavors, making it a subject of interest for creating more complex and appealing food aromas.
Exploration in Polymer and Materials Science
The unique molecular architecture of this compound, featuring both a polymerizable isopropenyl group and a reactive acetyl moiety, presents intriguing possibilities for its application in polymer and materials science. Although specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from the well-established chemistry of related vinylpyridines and acetylpyridine derivatives.
Potential as Monomers for Specialized Polymers
The isopropenyl group, an analogue of the vinyl group, suggests that this compound could serve as a monomer for the synthesis of specialized polymers. Vinylpyridines are known to undergo polymerization through various mechanisms, including free radical, anionic, and cationic pathways, to form polyvinylpyridines. wikipedia.orggoogle.com These polymers find applications in diverse areas, such as in the production of latex terpolymers for tire-cord binders when copolymerized with styrene and butadiene. wikipedia.org
The polymerization of this compound would lead to a polymer with pendant acetylated pyridine rings. The presence of the acetyl group could impart specific properties to the resulting polymer, such as increased polarity and the potential for post-polymerization modification. The stereochemistry of the polymerization of vinylpyridines can be influenced by factors like the counterion in anionic polymerization, which affects the ratio of geometric isomers of the intermediate carbanions. ufl.edu Similar control over the tacticity of poly(this compound) could potentially be achieved, leading to materials with tailored physical and chemical properties.
The polymerization of vinylpyridines can be initiated by various methods, including the use of metal catalysts without a traditional organic initiator. rsc.org Furthermore, end-functionalized polyvinylpyridines have been synthesized through C–H bond activation, allowing for the introduction of specific terminal groups. acs.org This suggests that this compound could be incorporated into well-defined polymer architectures, such as block copolymers, which have applications in nanotechnology and drug delivery.
Functionalization of Polymeric Materials
The acetyl group on the pyridine ring of this compound offers a reactive handle for the functionalization of polymeric materials. mdpi.com This can be achieved either by using the molecule to modify existing polymers or by polymerizing the monomer and then modifying the pendant acetyl groups. The functionalization of polymers is a key strategy to introduce new properties or to attach other molecules, such as drugs or catalysts. mdpi.com
Pyridine-containing polymers are of interest in materials science for applications in electronics and as catalysts. nbinno.comacs.org The nitrogen atom in the pyridine ring can coordinate with metal ions, making these polymers suitable for use in catalysis or for the removal of heavy metals from solutions. The acetyl group can undergo a variety of chemical reactions, such as condensation, reduction, or conversion to other functional groups, providing a versatile platform for tailoring the properties of the polymer. For instance, the Hantzsch reaction has been used to graft pyridine derivatives onto copolymers. mdpi.com
Functionalized pyridines have been investigated for their potential in hole-transporting materials for organic light-emitting diodes (OLEDs). nih.gov The incorporation of this compound into a polymer backbone could lead to materials with interesting optoelectronic properties. Furthermore, the ability to functionalize the pyridine ring at specific positions is crucial for developing new drugs and organic functional materials. innovations-report.comresearchgate.net
Biological Activity and Metabolic Fate in Research Contexts
Investigations into in vitro and in vivo Metabolism
The metabolism of xenobiotics containing a pyridine ring and acetyl groups has been a subject of research. For instance, the biotransformation of 2-acetylpyridine (B122185) has been studied in rat liver S-9 fractions. nih.gov These studies revealed that the primary metabolic pathway is the enantioselective reduction of the carbonyl group, with N-oxidation occurring to a lesser extent. nih.gov This metabolic process does not appear to involve cytochrome P-450 enzymes. nih.gov It is plausible that this compound could undergo similar metabolic transformations, with the acetyl group being reduced to a secondary alcohol and the isopropenyl group potentially being a target for oxidation, possibly leading to the formation of an epoxide.
The isopropenyl group is structurally similar to a vinyl group, and the metabolism of vinyl compounds often involves oxidation to reactive epoxide intermediates. The metabolism of other pyridine derivatives has also been investigated, with various metabolites being identified. Understanding the metabolic pathways is crucial for assessing the potential for bioactivation and the formation of reactive metabolites.
Studies on Covalent Binding to Biological Macromolecules
Reactive metabolites generated during the biotransformation of a compound can covalently bind to biological macromolecules such as proteins and DNA. dovepress.com This covalent binding is often a key initiating event in cellular toxicity and carcinogenicity. Given the potential for the isopropenyl group of this compound to be metabolized to an epoxide, this reactive intermediate could potentially bind to nucleophilic sites on proteins and nucleic acids.
Studies on other compounds have shown that reactive quinone-type metabolites can covalently modify cysteine residues in proteins. dovepress.com While there is no direct evidence for this compound, the principle of metabolic activation leading to covalent binding is a well-established concept in toxicology. mdpi.com Furthermore, certain pyridine derivatives have been shown to interact with and bind to proteins, which can influence their distribution and biological effects. nih.gov Halopyridines, for example, can act as covalent protein modifiers, with their reactivity being "switchable" upon protonation. nih.gov
Genotoxicity Assessments and Mechanistic Insights
The genotoxic potential of pyridine and its derivatives has been investigated in various assays. Pyridine itself has been shown to induce chromosomal breaks and pulverization in human lymphocyte cultures in vitro, suggesting genotoxic activity. nih.govresearchgate.net However, in vivo studies in mice using the micronucleus test did not show evidence of genotoxicity for pyridine. cdc.gov The genotoxicity of pyridine derivatives can vary depending on the nature and position of the substituents. industrialchemicals.gov.au
2-Vinylpyridine has shown a positive mutagenic response in E. coli in the presence of metabolic activation, indicating that its metabolites may be genotoxic. epa.gov Given the structural similarity, it is possible that this compound or its metabolites could also exhibit genotoxic effects. Genotoxicity is a critical endpoint in the safety assessment of chemicals and is often linked to the potential for carcinogenicity. healthcouncil.nl
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
4-Acetyl-2-isopropenylpyridine is a substituted pyridine (B92270) derivative whose current scientific understanding is primarily centered on its identity as a flavor and fragrance component. nih.govparchem.com Research has established its presence in nature, specifically in the plant Mentha arvensis, and it is recognized for its characteristic fermented, herbal, and green aroma profile. nih.gov Its application as a flavoring agent is noted by regulatory and scientific bodies such as the Flavor and Extract Manufacturers Association (FEMA). nih.gov
The synthesis of this compound falls under the broader, well-developed field of pyridine chemistry, which has seen significant advances in catalytic and regioselective methods. researchgate.netsemanticscholar.orgnih.gov While specific high-yield synthetic routes for this particular compound are not extensively detailed in public literature, its structure suggests that its creation is achievable through established strategies for functionalizing pyridine rings. oaji.net The core of the current knowledge is thus limited to its chemical identity and its principal application in the flavor industry.
Below is a summary of the key established findings for this compound.
Table 1: Summary of Key Findings for this compound
| Property | Finding | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2-prop-1-en-2-ylpyridin-4-yl)ethanone | nih.gov |
| Molecular Formula | C₁₀H₁₁NO | nih.govchemspider.com |
| Primary Application | Flavoring Agent / Adjuvant | nih.govparchem.com |
| Aroma Profile | Fermented, herbal, green | nih.gov |
| Natural Occurrence | Identified in Mentha arvensis | nih.gov |
Unresolved Questions and Emerging Research Frontiers
Despite its established role as a flavoring agent, significant gaps exist in the scientific understanding of this compound. The broader class of pyridine derivatives is known for a wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science, yet this specific compound remains largely unexplored beyond its organoleptic properties. nih.govrsc.orgacs.org
Unresolved Questions:
Biosynthesis: What is the complete biosynthetic pathway for this compound in Mentha arvensis and potentially other plant species?
Biological Activity: Does the compound possess any significant, undiscovered biological activities (e.g., antimicrobial, anti-inflammatory, insecticidal), a common trait among functionalized pyridine scaffolds? rsc.org
Pharmacokinetics and Metabolism: If ingested, what is the metabolic fate of this compound in biological systems?
Polymer Chemistry: Can the isopropenyl group be utilized in polymerization reactions to create novel functional materials or polymers with unique properties?
Emerging Research Frontiers:
Bioactivity Screening: A major frontier is the systematic screening of this compound against a wide array of biological targets. Given that many pyridine derivatives exhibit anticancer and anti-Alzheimer's properties, exploring this compound's potential in medicinal chemistry is a logical next step. rsc.orgbcrcp.ac.in
Materials Science: The molecule's functional groups (acetyl and isopropenyl) present opportunities for its use as a specialized ligand in organometallic chemistry or as a monomer in the synthesis of novel polymers.
Agrochemical Potential: Research into its potential as an agrochemical, leveraging the prevalence of pyridine structures in herbicides and pesticides, could open new avenues for application. acs.orginnovations-report.com
Volatile Organic Compound (VOC) Biomarker: Investigating its potential as a VOC biomarker for plant health, disease, or specific environmental conditions could be a novel research direction. dovepress.com
Methodological Advancements and Interdisciplinary Approaches
Future exploration of this compound will benefit significantly from the application of modern scientific methodologies and collaborative, interdisciplinary efforts.
Methodological Advancements:
Advanced Synthesis and Catalysis: The application of recent advances in transition-metal-catalyzed cross-coupling and C-H functionalization could enable the highly efficient, sustainable, and selective synthesis of this compound and a library of its analogs for structure-activity relationship (SAR) studies. semanticscholar.orgacs.orginnovations-report.com The use of nanocatalysts and green chemistry principles could further optimize production. nih.govbcrcp.ac.in
High-Throughput Analytical Techniques: Modern metabolomic techniques, particularly high-resolution gas chromatography-mass spectrometry (GC-MS), can be employed to screen a wide variety of natural sources for the presence of this compound, potentially identifying new plant or microbial producers. mdpi.com
Computational Chemistry: In silico methods, including Density Functional Theory (DFT) and molecular docking, can be used to predict the compound's reactivity, potential biological targets, and spectroscopic properties. This computational-first approach can guide and streamline experimental research, saving time and resources.
"E-Nose" and Sensor Technology: As a known volatile organic compound, advanced chemical sensor arrays and electronic nose ("e-nose") technologies could be developed and trained to detect this compound for applications in quality control for food and fragrances or as a potential diagnostic biomarker. dovepress.com
Interdisciplinary Approaches:
Chemo-ecology: A collaboration between organic chemists and plant biologists could fully elucidate the biosynthesis and ecological role of the compound in Mentha arvensis.
Medicinal Chemistry and Pharmacology: A joint effort between synthetic chemists and pharmacologists is essential for synthesizing analogs and conducting comprehensive screenings to uncover any therapeutic potential.
Materials Science and Polymer Chemistry: Partnerships between organic chemists and materials scientists would be crucial to explore the compound's potential as a building block for new functional materials, leveraging its reactive isopropenyl and acetyl moieties.
By addressing the current unresolved questions through these advanced and collaborative approaches, the scientific community can expand the understanding and potential applications of this compound far beyond its current role as a flavoring agent.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Acetylpyridine (B144475) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
